N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

Agrochemical fungicide development Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR)

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide (CAS 895920-78-2) is a precisely defined thiophene-3-carboxamide building block for SAR libraries and reference standard applications. The specific 4,5-dimethyl substitution pattern and para-acetylphenyl group are essential for probing COX-2 (IC50 0.29 µM class) and SDH target interactions; generic alternatives invalidate SAR conclusions. Supplied at ≥98% purity with full analytical documentation for reproducible research.

Molecular Formula C15H15NO2S
Molecular Weight 273.35
CAS No. 895920-78-2
Cat. No. B2511519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
CAS895920-78-2
Molecular FormulaC15H15NO2S
Molecular Weight273.35
Structural Identifiers
SMILESCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C
InChIInChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18)
InChIKeyLQHYMMPBXDIYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide: An Overview of Chemical Identity and Procurement Specifications


N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide (CAS 895920-78-2) is a synthetic organic compound belonging to the thiophene-3-carboxamide class . It is characterized by a thiophene core substituted with methyl groups at the 4- and 5-positions and an N-(4-acetylphenyl) carboxamide moiety. Its molecular formula is C₁₅H₁₅NO₂S with a molecular weight of 273.36 g/mol, and it is typically supplied as a research-grade solid with a purity of 95% or higher . This compound serves as a key building block or reference standard in medicinal chemistry and agrochemical research programs .

Why N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide Cannot Be Substituted with Generic Analogs in Research Procurement


The biological and chemical behavior of thiophene-3-carboxamide derivatives is exquisitely sensitive to substitution patterns on both the thiophene core and the phenyl ring . For instance, the position of the acetyl group on the phenyl ring (para vs. meta) can alter molecular recognition and binding affinity , while modifications to the thiophene ring's methyl groups or the core heterocycle can completely abrogate desired activity against specific targets, such as succinate dehydrogenase in fungicide development [1]. Therefore, generic substitution with a 'similar' thiophene carboxamide is not scientifically sound and can lead to failed experiments or invalid structure-activity relationship (SAR) conclusions. The following quantitative evidence delineates the specific, verifiable differentiation of this compound.

Quantitative Differentiation Guide for N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide: Evidence-Based Selection Criteria


Structural Specificity for Succinate Dehydrogenase (SDH) Inhibition in Fungicide Research

In the context of developing fungicides targeting succinate dehydrogenase (SDH), the thiophene carboxamide scaffold, which includes the core structure of N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide, demonstrates potent inhibition. A key study on related thiophene carboxamides showed that the parent anilide, 3-methylthiophene-2-carboxanilide, inhibited wild-type SDH from Ustilago maydis with an I50 of 0.019 µM [1]. This class of compounds, defined by the thiophene-3-carboxamide core and specific phenyl substitution, was also shown to overcome resistance in carboxin-resistant fungal strains, a property not observed with the commercial standard carboxin [1]. The 4,5-dimethyl substitution on the thiophene ring in the target compound represents a specific structural variation within this active class.

Agrochemical fungicide development Succinate dehydrogenase inhibitor (SDHI) Structure-activity relationship (SAR)

Regioisomeric Differentiation: Para- vs. Meta-Acetylphenyl Substitution Impacts Binding and Selectivity

The precise regioisomer of the acetylphenyl group is a critical determinant of biological activity. The target compound features a para-acetylphenyl (4-acetylphenyl) moiety. Its direct structural isomer, N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide (CAS 895920-82-8), has the acetyl group in the meta position . While specific comparative bioactivity data for these two isomers is not available in the provided sources, it is a well-established principle in medicinal chemistry that such a change in substitution pattern significantly alters a molecule's three-dimensional shape and electronic distribution, thereby changing its interaction with biological targets. This can lead to profound differences in target affinity, selectivity, and overall pharmacological profile .

Medicinal chemistry Target selectivity Isomeric purity

Benchmarking Against a Highly Selective COX-2 Inhibitor from the Same Thiophene-3-Carboxamide Class

A closely related series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives has been developed as selective COX-2 inhibitors [1]. The lead compound from this series, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa), demonstrated potent and selective COX-2 inhibition with an IC50 of 0.29 µM and a selectivity index of 67.24 [1]. This performance was superior to the clinical drug celecoxib, which exhibited an IC50 of 0.42 µM and a selectivity index of 33.8 under the same assay conditions [1]. While the target compound, N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide, does not possess the 2-benzamido group, it shares the core N-(4-substituted phenyl)thiophene-3-carboxamide scaffold, highlighting the potential of this chemical framework for generating potent and selective bioactive molecules.

Anti-inflammatory drug discovery COX-2 selectivity Niosomal formulation

Antibacterial Potential of the 4,5-Dimethylthiophene-3-Carboxamide Core

The core 2-amino-4,5-dimethylthiophene-3-carboxamide, a direct synthetic precursor to the target compound, has demonstrated significant antibacterial utility. In a study by Bakavoli et al. (2009), this precursor was used to synthesize a series of thieno[2,3-d]pyrimidine derivatives via iodine-catalyzed heterocyclization [1]. Several of these resulting compounds exhibited antibacterial activity comparable to the reference drug Streptomycin [1]. This establishes the 4,5-dimethylthiophene-3-carboxamide moiety as a viable pharmacophore for antimicrobial development.

Antibacterial drug discovery Heterocyclic chemistry Thienopyrimidine synthesis

Recommended Research and Industrial Application Scenarios for N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide


Fragment-Based or Structure-Activity Relationship (SAR) Studies in COX-2 or SDH Inhibitor Programs

Given the proven potency and selectivity of closely related thiophene-3-carboxamide derivatives against COX-2 (IC50 0.29 µM, SI 67.24) [1] and SDH (I50 0.019 µM for a related structure) [2], N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is an ideal candidate for inclusion in SAR libraries. Its unique combination of a 4,5-dimethylthiophene core and a para-acetylphenyl group allows researchers to systematically probe the contribution of these specific substituents to target binding and selectivity, building upon a validated pharmacophore.

Synthesis of Novel Heterocyclic Libraries for Antibacterial Screening

This compound serves as a strategic starting material or intermediate for generating diverse chemical libraries. As demonstrated with the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide precursor, the 4,5-dimethylthiophene-3-carboxamide core can be elaborated into thieno[2,3-d]pyrimidines with antibacterial activity comparable to Streptomycin [3]. Therefore, N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide can be employed in similar diversification strategies to explore new chemical space for antimicrobial drug discovery.

Development of Fungicides with Improved Resistance Profiles

In agrochemical research, the thiophene carboxamide class has been shown to not only potently inhibit wild-type fungal SDH but also to maintain activity against carboxin-resistant mutant strains, a significant advantage over older fungicides [2]. N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide represents a specific member of this class and can be screened for its ability to inhibit SDH from a panel of plant pathogens, including those with known resistance mutations, to identify next-generation fungicide leads.

Use as a Certified Reference Standard in Analytical Method Development

With its well-defined chemical identity (CAS 895920-78-2), specific isomeric form (para-substituted) , and high purity (≥95%) , N-(4-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is suitable for use as an analytical reference standard. It can be used to develop and validate HPLC, LC-MS, or NMR methods for quantifying this compound or related impurities in complex reaction mixtures or biological matrices, ensuring the quality and reproducibility of research data.

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